N-(3-methoxyphenyl)quinoline-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core structure with a carboxamide group at the 2-position and a methoxyphenyl group at the N-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)quinoline-2-carboxamide typically involves the reaction of 3-methoxyaniline with quinoline-2-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-methoxyaniline and quinoline-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)quinoline-2-carboxamide.
Reduction: The carboxamide group can be reduced to an amine group, leading to the formation of N-(3-methoxyphenyl)quinoline-2-amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: N-(3-hydroxyphenyl)quinoline-2-carboxamide
Reduction: N-(3-methoxyphenyl)quinoline-2-amine
Substitution: Various halogenated or alkylated derivatives of this compound
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets protein kinases, which are key regulators of cell survival and proliferation.
Pathways Involved: The compound activates the apoptotic pathway by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., BAX, Caspase-3).
Comparison with Similar Compounds
N-(3-methoxyphenyl)quinoline-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-17(20)16-10-9-12-5-2-3-8-15(12)19-16/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJSWFEBSFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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